molecular formula C19H17F3N2O4S B2955478 N-(2,4-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 670255-09-1

N-(2,4-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2955478
CAS No.: 670255-09-1
M. Wt: 426.41
InChI Key: FOMHZUSUQSYFLM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazine core, a scaffold known for its diverse pharmacological profiles and presence in compounds with various biological activities . The structure incorporates a 2,4-dimethoxyphenyl acetamide group and a metabolically stable trifluoromethyl group at the 6-position of the dihydrobenzothiazinone ring, which can enhance membrane permeability and binding affinity . The core benzothiazine structure is associated with mechanisms of action involving key enzyme systems . Research into analogous compounds has shown potential for enzyme inhibition, particularly against targets like peptide deformylase, suggesting this compound may be a valuable chemical tool for investigating new antibacterial strategies . Furthermore, derivatives containing the 1,4-benzothiazine moiety have been explored for their anti-inflammatory and anticancer properties, making this compound a promising candidate for hit-to-lead optimization campaigns in these therapeutic areas . It is supplied as a high-purity material to ensure reproducible results in biochemical assays, structural biology studies, and high-throughput screening libraries. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4S/c1-27-11-4-5-12(14(8-11)28-2)23-17(25)9-16-18(26)24-13-7-10(19(20,21)22)3-6-15(13)29-16/h3-8,16H,9H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMHZUSUQSYFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H20F3N2O3SC_{21}H_{20}F_3N_2O_3S with a molecular weight of 455.3 g/mol. The compound features a benzothiazine core substituted with a trifluoromethyl group and a dimethoxyphenyl moiety, which may contribute to its biological activity.

1. Antitumor Activity

Research indicates that derivatives of benzothiazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of breast cancer cells (MCF-7) and other malignancies through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like trifluoromethyl enhances these effects by increasing the lipophilicity and reactivity of the compounds .

2. Anti-inflammatory Properties

Compounds related to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies demonstrate that some derivatives can significantly reduce COX-2 activity, which is implicated in inflammatory processes. The inhibition of COX enzymes correlates with reduced production of pro-inflammatory mediators .

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. The presence of methoxy groups on the phenyl ring may enhance its ability to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to bind to active sites of enzymes like COX and lipoxygenases (LOX), leading to decreased enzyme activity and subsequent reduction in inflammatory responses .
  • Cell Cycle Modulation : Studies suggest that the compound induces cell cycle arrest at specific phases, which is vital for its antitumor effects. The modulation of cell cycle proteins plays a significant role in this process .
  • Apoptotic Pathways : The activation of apoptotic pathways has been observed in cancer cells treated with related compounds, indicating that they may trigger programmed cell death through intrinsic or extrinsic pathways .

Case Studies

A notable study investigated the effects of similar benzothiazine derivatives on MCF-7 breast cancer cells. The results indicated that these compounds could reduce cell viability significantly at low micromolar concentrations, with IC50 values reported between 5–15 μM depending on the specific derivative used . Another study focused on anti-inflammatory activity showed that certain derivatives effectively inhibited COX-2 with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Biological Activities Summary

Activity TypeAssay TypeIC50 Values (μM)Reference
AntitumorMCF-7 Cell Viability5 - 15
COX InhibitionCOX Enzyme Assay10 - 20
AntioxidantDPPH Scavenging25 - 50

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents on the phenyl ring (R₁) and benzothiazinone ring (R₂). The following table summarizes critical differences:

Compound Name Molecular Formula R₁ (Phenyl Substituent) R₂ (Benzothiazinone Substituent) Molecular Weight Key Features
Target Compound C₁₉H₁₈F₃N₂O₄S (inferred) 2,4-dimethoxyphenyl 6-CF₃ ~460.4 (estimated) Electron-donating methoxy groups (para/meta positions) + electron-withdrawing CF₃; balanced lipophilicity and H-bonding potential.
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide C₁₇H₁₃F₃N₃O₄S 4-nitrophenyl 6-CF₃ 436.36 Strong electron-withdrawing nitro group; higher polarity but reduced bioavailability due to poor membrane permeability.
N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide C₁₅H₁₃ClN₂O₂S 4-chlorophenyl H (no CF₃) 332.8 Chlorine substituent (moderate electron-withdrawing); absence of CF₃ reduces metabolic stability.
N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide C₂₁H₂₁F₃N₂O₃S 2-butoxyphenyl 6-CF₃ 438.46 Bulky butoxy group increases lipophilicity; potential for prolonged half-life but may reduce solubility.
N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)...]acetamide C₁₈H₁₄ClF₃N₂O₃S 3-chloro-4-methoxyphenyl 6-CF₃ 430.8 Chlorine at meta position creates steric hindrance; synergistic electronic effects from Cl and OMe may enhance target binding.

Physicochemical Properties

  • The 2-butoxyphenyl analog exhibits the highest lipophilicity (density: 1.313 g/cm³), while the 4-nitrophenyl derivative is more polar due to the nitro group.
  • Acid-Base Behavior : The acetamide moiety contributes to H-bonding capacity. The pKa of the 2-butoxyphenyl analog is predicted at 11.80 , suggesting deprotonation under physiological conditions, which may influence bioavailability.
  • Thermal Stability : Boiling points for analogs like (597.4°C) indicate high thermal stability, likely due to strong intermolecular interactions (e.g., hydrogen bonds and π-π stacking) .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding: The acetamide group in all analogs acts as both H-bond donor (N–H) and acceptor (C=O), facilitating crystal packing and biological interactions .
  • Crystal Packing : Derivatives without bulky substituents (e.g., ) may form denser crystals due to fewer steric clashes, as seen in structural reports of similar compounds .

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